5-MAPDB (hydrochloride)

Dopamine transporter DAT selectivity monoamine uptake inhibition

5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic entactogen belonging to the dihydrobenzofuran subclass of phenethylamines. It is structurally related to MDMA and the benzofuran analog 5-MAPB, differing by saturation of the furan ring.

Molecular Formula C12H17NO · HCl
Molecular Weight 227.7
Cat. No. B1163909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-MAPDB (hydrochloride)
Synonyms1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride
Molecular FormulaC12H17NO · HCl
Molecular Weight227.7
Structural Identifiers
SMILESCC(NC)CC1=CC(CCO2)=C2C=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H
InChIKeySNKQJPXBUWUICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MAPDB (Hydrochloride) Procurement Guide: Core Identity and Pharmacological Classification


5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic entactogen belonging to the dihydrobenzofuran subclass of phenethylamines. It is structurally related to MDMA and the benzofuran analog 5-MAPB, differing by saturation of the furan ring [1]. The compound is supplied as a racemic hydrochloride salt with certified purity ≥98% and defined solubility parameters (DMF: 10 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS pH 7.2: 10 mg/mL) . Its primary pharmacological classification is a relatively selective serotonin releaser with markedly weaker activity at dopamine and norepinephrine transporters [1].

5-MAPDB (Hydrochloride) Selection Rationale: Why In-Class Substitution Introduces Pharmacological Risk


Despite sharing a common phenethylamine backbone with MDMA and other benzofuran derivatives, 5-MAPDB cannot be treated as a generic substitute for its structural analogs. The dihydrobenzofuran scaffold, N-methyl substitution pattern, and ring saturation collectively produce a unique transporter inhibition and receptor activation signature that diverges quantitatively from 5-APDB, 6-MAPDB, 5-MAPB, 5-EAPB, and MDMA [1]. The critical differentiators—near-complete dopamine transporter inactivity, a uniquely low DAT/SERT inhibition ratio, and absence of 5-HT2B receptor agonism—mean that substituting 5-MAPDB with a close analog will alter the balance of serotonergic, dopaminergic, and adrenergic engagement, with potential consequences for both experimental reproducibility and toxicological interpretation [1].

5-MAPDB (Hydrochloride) Quantitative Differentiation Chart: Head-to-Head Comparator Data for Procurement Decisions


Dopamine Transporter (DAT) Inactivity: 5-MAPDB vs. MDMA, 5-EAPB, and 6-MAPDB

5-MAPDB exhibits virtual inactivity at the human dopamine transporter (DAT) with an IC50 of 77 μM (95% CI 62–96 μM), representing a 4.6-fold weaker DAT inhibition compared to MDMA (IC50 16.7 μM), a 15.7-fold weaker inhibition compared to 5-EAPB (IC50 4.9 μM), and a 2.3-fold weaker inhibition relative to 6-MAPDB (IC50 33 μM) when measured under identical HEK 293 cell transfection conditions [1]. This DAT inactivity positions 5-MAPDB as the most dopaminergically silent compound among all tested benzofurans and related amphetamines in this study, contrasting sharply with methamphetamine (IC50 0.87 μM) and even the weakly dopaminergic MDMA [1].

Dopamine transporter DAT selectivity monoamine uptake inhibition abuse liability profiling

DAT/SERT Inhibition Ratio: 5-MAPDB Displays Highest Serotonin Selectivity Among Dihydrobenzofurans

The DAT/SERT inhibition ratio of 5-MAPDB is 0.02 (95% CI 0.01–0.03), the lowest value recorded among all dihydrobenzofurans and significantly lower than MDMA (0.14) [1]. This ratio reflects the highest selectivity for serotonin transporter inhibition over dopamine transporter inhibition in the tested panel: 5-APDB (0.01) is statistically comparable, but 6-MAPDB (0.07), 5-APB (0.05), and 5-EAPB (0.15) all exhibit greater relative dopaminergic activity [1]. The combined observation of a low DAT/SERT ratio alongside an absolute SERT IC50 of 1.2 μM (comparable to MDMA's 2.4 μM) means 5-MAPDB achieves meaningful serotonin transporter engagement without the dopaminergic spillover characteristic of MDMA and most other benzofurans [1].

Serotonin selectivity DAT/SERT ratio entactogen profiling monoamine transporter fingerprint

Absence of 5-HT2B Receptor Agonism: A Critical Cardiac Safety Differentiator vs. 5-APDB and 6-MAPDB

5-MAPDB demonstrates no functional activation of the human 5-HT2B receptor, with an EC50 >20 μM and 0% efficacy [1]. This profile sharply differentiates it from its closest dihydrobenzofuran analogs: 5-APDB is a partial 5-HT2B agonist (EC50 11 μM, 24% efficacy) and 6-MAPDB is an even more efficacious partial agonist (EC50 5.9 μM, 62% efficacy) [1]. MDMA similarly lacks 5-HT2B activation (EC50 >20 μM, 0% efficacy), but most other benzofurans—including 5-APB (EC50 6.3 μM, 54% efficacy), 6-APB (EC50 5.9 μM, 43% efficacy), and 5-EAPB (EC50 7.6 μM, 29% efficacy)—retain agonist activity at this receptor [1]. 5-HT2B agonism is mechanistically linked to drug-induced valvular heart disease, making this absence a procurement-relevant safety consideration [1].

5-HT2B receptor cardiac valvulopathy safety pharmacology receptor activation profiling

5-HT2C Receptor Binding Affinity: 5-MAPDB vs. MDMA and 5-EAPB

5-MAPDB binds to the human 5-HT2C receptor with a Ki of 0.10 ± 0.02 μM, representing submicromolar affinity [1]. This affinity is comparable to 5-APDB (Ki 0.06 μM) and 6-APDB (Ki 0.06 μM), but is approximately 130-fold higher than MDMA (Ki >13 μM) and approximately 46-fold higher than 5-EAPB (Ki 4.6 μM) [1]. The 5-HT2C receptor is implicated in the regulation of mood, anxiety, and feeding behavior, and its engagement may contribute to distinct behavioral pharmacological outcomes that differentiate 5-MAPDB from MDMA in preclinical models [1].

5-HT2C receptor serotonin receptor binding anxiolytic target appetite regulation

Norepinephrine Transporter (NET) Inhibition: 5-MAPDB Shows Intermediate Potency Distinguished from 5-EAPB and 5-APDB

5-MAPDB inhibits the human norepinephrine transporter (NET) with an IC50 of 0.96 μM (95% CI 0.5–1.7), placing it at an intermediate potency among dihydrobenzofurans [1]. It is 2.7-fold less potent at NET than MDMA (IC50 0.36 μM), 3.3-fold less potent than 5-APDB (IC50 0.29 μM), and approximately equipotent to 6-MAPDB (IC50 0.56 μM), while being 1.7-fold less potent than 5-EAPB (IC50 0.56 μM) [1]. In terms of binding affinity, 5-MAPDB binds NET with a Ki of 26 ± 5 μM, which is comparable to MDMA (Ki 27 μM) and 5-APDB (Ki 28 μM) but notably weaker than 5-EAPB (Ki 1.0 μM) and 6-APDB (Ki 18 μM) [1]. This intermediate NET profile means 5-MAPDB retains some noradrenergic activity—unlike purely serotonergic agents—but avoids the pronounced adrenergic activation associated with 5-EAPB or methamphetamine [1].

Norepinephrine transporter NET inhibition adrenergic activity sympathomimetic profiling

5-MAPDB (Hydrochloride) Application Scenarios: Evidence-Driven Use Cases for Laboratory Procurement


Serotonin-Selective Behavioral Pharmacology Without Dopaminergic Confounds

In rodent drug discrimination, conditioned place preference, or locomotor activity studies where the experimental objective is to isolate serotonergic contributions to entactogen-like behavioral effects, 5-MAPDB provides a cleaner pharmacological tool than MDMA or 5-MAPB. Its DAT IC50 of 77 μM and DAT/SERT ratio of 0.02 ensure that observed behavioral outcomes are driven primarily by SERT engagement (IC50 1.2 μM) and 5-HT2C receptor activation (Ki 0.10 μM), rather than by dopamine release or reuptake inhibition that complicates interpretation with MDMA (DAT IC50 16.7 μM) [1].

Chronic In Vivo Toxicology Studies Requiring Absence of 5-HT2B-Mediated Cardiac Risk

For subchronic or chronic dosing studies in rodents aimed at assessing neurotoxicity, hepatotoxicity, or behavioral adaptation, 5-MAPDB eliminates the confounding cardiotoxic liability associated with 5-HT2B receptor agonism. Unlike 5-APDB (24% efficacy) and especially 6-MAPDB (62% efficacy), 5-MAPDB demonstrates no detectable 5-HT2B activation (0% efficacy at concentrations up to 20 μM), thereby removing drug-induced valvulopathy as a potential confound in long-term experimental designs [1].

Structure-Activity Relationship (SAR) Studies of Dihydrobenzofuran Scaffolds

As the N-methyl dihydrobenzofuran derivative with a 5-position substitution, 5-MAPDB occupies a critical node in SAR matrices comparing: (a) dihydro vs. unsaturated benzofurans (5-MAPDB vs. 5-MAPB), (b) N-methyl vs. N-desmethyl analogs (5-MAPDB vs. 5-APDB), and (c) positional isomers (5-MAPDB vs. 6-MAPDB). Its unique combination of DAT inactivity, absent 5-HT2B agonism, and high 5-HT2C affinity makes it an essential reference compound for mapping the pharmacophore determinants of transporter selectivity and receptor engagement within the dihydrobenzofuran class [1].

Forensic Toxicology Reference Standard for Analytical Method Development

5-MAPDB hydrochloride, supplied as a crystalline solid with ≥98% purity and defined solubility (DMF 10 mg/mL, DMSO 20 mg/mL, Ethanol 20 mg/mL, PBS pH 7.2 10 mg/mL), serves as a certified reference standard for LC-MS/MS, GC-MS, and other analytical methods aimed at detecting and quantifying dihydrobenzofuran-derived new psychoactive substances in biological matrices . Its distinct chromatographic and mass spectral signature, combined with its differentiation from 5-MAPB (unsaturated analog) and 5-APDB (desmethyl analog), makes it an indispensable calibrant for forensic toxicology laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-MAPDB (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.